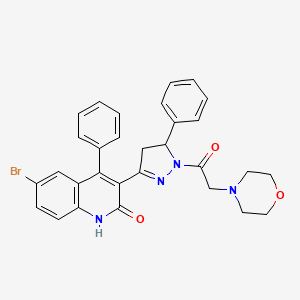
6-bromo-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H27BrN4O3 and its molecular weight is 571.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-bromo-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one represents a significant advancement in the field of medicinal chemistry, particularly due to its potential therapeutic applications. The pyrazole and quinoline moieties present in its structure are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The structural formula of the compound can be summarized as follows:
This compound features a bromine atom , a morpholino group , and a pyrazole ring , which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing both pyrazole and quinoline structures exhibit a wide range of biological activities. The specific biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain pyrazole derivatives can significantly reduce the viability of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values often in the low micromolar range .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it may reduce inflammation effectively. For example, studies have shown that related compounds can inhibit TNF-α and IL-6 production, which are critical mediators in inflammatory pathways .
3. Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been explored extensively. Compounds with similar structures have been effective against various bacterial strains, including E. coli and Staphylococcus aureus, as well as fungal pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
A review of literature reveals several case studies that underline the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes, such as COX enzymes.
- Cell Cycle Disruption : It may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Membrane Disruption : Antimicrobial activity is likely due to the disruption of bacterial membranes or interference with essential metabolic processes.
Propriétés
IUPAC Name |
6-bromo-3-[2-(2-morpholin-4-ylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O3/c31-22-11-12-24-23(17-22)28(21-9-5-2-6-10-21)29(30(37)32-24)25-18-26(20-7-3-1-4-8-20)35(33-25)27(36)19-34-13-15-38-16-14-34/h1-12,17,26H,13-16,18-19H2,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOEBLOQZPONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














